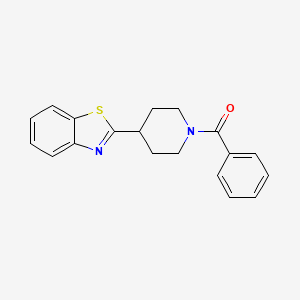

2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole is a heterocyclic compound that features both a benzothiazole and a piperidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole typically involves the reaction of 1-benzoylpiperidine with 2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like trifluoroacetic acid to facilitate the reaction . The mixture is heated under reflux conditions to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the reaction conditions.

Reduction: Formation of alcohols or amines from carbonyl or nitro groups.

Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole. For instance, modifications to the benzothiazole nucleus can enhance its efficacy against specific cancer types. A notable study found that benzothiazole derivatives exhibited selective cytotoxicity against non-small cell lung cancer and breast cancer cell lines .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound Name | Cancer Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| PMX610 | Non-small cell lung | 5.2 | Mortimer et al., 2006 |

| Compound 4i | Breast cancer | 6.8 | Noolvi et al., 2012 |

| This compound | Various cancers | TBD | Current Study |

Antimicrobial Properties

Benzothiazole derivatives have shown significant antimicrobial activity against bacteria and fungi. The structural diversity allows for the optimization of these compounds to enhance their effectiveness as antimicrobial agents. Studies indicate that modifications can lead to increased potency against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazoles are being explored in various models. Research indicates that certain derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Applications

Benzothiazoles are gaining attention for their neuroprotective effects, particularly in the context of neurodegenerative diseases. Compounds like riluzole, a benzothiazole derivative, are already used clinically for amyotrophic lateral sclerosis due to their ability to modulate neurotransmitter release and protect neuronal cells .

Case Studies

Several case studies have documented the therapeutic applications of benzothiazole derivatives:

- Case Study 1 : A clinical trial involving riluzole showed significant improvements in patients with amyotrophic lateral sclerosis, highlighting the neuroprotective role of benzothiazoles.

- Case Study 2 : A study on a novel benzothiazole derivative demonstrated substantial anticancer activity in vitro against multiple cancer cell lines, leading to further development as a potential chemotherapeutic agent.

Mecanismo De Acción

The mechanism of action of 2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

1-(1-Benzylpiperidin-4-yl)ethan-1-one: A compound with similar structural features but different functional groups.

N-(1-Benzylpiperidin-4-yl)acetohydrazide: Another related compound with a piperidine moiety and different substituents.

N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide: A compound with similar pharmacological properties but different chemical structure.

Uniqueness

2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole is unique due to its specific combination of benzothiazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

The compound 2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole is a derivative of benzothiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, neuroprotective effects, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a benzothiazole ring fused with a piperidine moiety. This combination enhances the compound's reactivity and biological efficacy. The presence of the benzoyl group is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. A comprehensive study demonstrated that benzothiazole compounds can inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The inhibition of tumor-associated carbonic anhydrases (CAs) is one mechanism by which these compounds exert their anticancer effects. This inhibition is particularly relevant in hypoxic tumors where CAs play a critical role in tumor growth and survival .

-

Cell Line Sensitivity : In vitro studies have shown that benzothiazole derivatives can effectively target a range of cancer cell lines, including:

- Breast cancer (MDA-MB-231)

- Lung cancer (NCI-H226)

- Ovarian cancer (OVCAR-3)

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 - 75.3 |

| NCI-H226 (Lung) | Varies |

| OVCAR-3 (Ovarian) | 7.9 - 92 |

Neuroprotective Effects

Another significant aspect of the biological activity of this compound is its neuroprotective potential. Benzothiazole derivatives have been evaluated for their effects on central nervous system (CNS) disorders:

- Anticonvulsant Activity : Studies have shown that certain derivatives exhibit anticonvulsant properties without inducing neurotoxicity or liver toxicity. These findings suggest potential applications in treating epilepsy and other CNS disorders .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is closely related to their structural modifications. Variations at the C-2 position of the benzothiazole ring significantly influence their pharmacological properties:

- Substitution Effects : The introduction of different substituents can enhance or diminish the bioactivity of the compound. For instance, modifications that increase lipophilicity often correlate with improved cellular uptake and activity against cancer cells .

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives in preclinical models:

- Study on Anticancer Efficacy : A study demonstrated that a related benzothiazole derivative exhibited an IC50 value of 9.28 µM against pancreatic ductal adenocarcinoma (PDAC) cells, indicating strong antiproliferative activity .

- Neurotoxicity Assessment : In evaluating neurotoxicity, a series of synthesized compounds were tested in various models, showing no significant adverse effects while retaining anticonvulsant efficacy .

Propiedades

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c22-19(15-6-2-1-3-7-15)21-12-10-14(11-13-21)18-20-16-8-4-5-9-17(16)23-18/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPVZWYWLQEJLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.